Cas no 4099-85-8 (Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside)
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside Chemical and Physical Properties
Names and Identifiers
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- Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside
- Methyl 2,3-O-Isoprop
- Methyl 2,3-O-isopropylidene-b-D-ribofuranoside
- ((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
- Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside
- Methyl-2,3-O-isopropylidene-β-D-ribofuranoside
- Ribofuranoside,methyl 2,3-O-isopropylidene- (6CI,7CI)
- Ribofuranoside, methyl2,3-O-isopropylidene-, b-D- (8CI)
- Furo[3,4-d]-1,3-dioxole, b-D-ribofuranoside deriv.
- NSC 85191
- [(3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol
- methyl 2,3-o-isopropylidene--d-ribofuranoside
- PubChem10741
- Methyl 2,3-O-isopropylidene-ss-D-ribofuranoside
- DXBHDBLZPXQALN-WCTZXXKLS
- Methyl 2,3-O-Isopropylidene- beta -D-ribofuranoside
- SCHEMBL811995
- 4099-85-8
- BCP14998
- A-D-ribofuranoside
- methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
- EN300-6736688
- [(3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
- EINECS 223-865-8
- CS-0064755
- W-202687
- DS-2287
- NS00047436
- MFCD00270040
- ((3aR pound not4R pound not6R pound not6aR)-6-Methoxy-2 pound not2-dimethyltetrahydrofuro[3 pound not4-d][1 pound not3]dioxol-4-yl)methanol
- PD156902
- HY-113949
- b-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-
- b-D-Ribofuranoside, methyl2,3-O-(1-methylethylidene)-
- A825381
- AKOS016002274
- Methyl 2,3-O-Isopropylidene-
- AMY15680
- DXBHDBLZPXQALN-WCTZXXKLSA-N
- [(3AR,4R,6R,6AR)-6-METHOXY-2,2-DIMETHYL-TETRAHYDROFURO[3,4-D][1,3]DIOXOL-4-YL]METHANOL
- [(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
-
- MDL: MFCD00270040
- Inchi: 1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1
- InChI Key: DXBHDBLZPXQALN-WCTZXXKLSA-N
- SMILES: O1C(C)(C)O[C@H]2[C@H](OC)O[C@H](CO)[C@@H]12
Computed Properties
- Exact Mass: 204.10000
- Monoisotopic Mass: 204.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 57.2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.23
- Boiling Point: 287.2°C at 760 mmHg
- Flash Point: 127.5 °C
- Refractive Index: 1.491
- Solubility: Soluble in chloroform, dichloromethane, ethanol, ethyl acetate, and methanol
- PSA: 57.15000
- LogP: -0.12990
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R303676-25g |
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside |
4099-85-8 | 95% | 25g |
¥880.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R303676-1g |
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside |
4099-85-8 | 95% | 1g |
¥144.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R303676-5g |
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside |
4099-85-8 | 95% | 5g |
¥220.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R303676-250mg |
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside |
4099-85-8 | 95% | 250mg |
¥45.90 | 2023-09-01 | |
| Alichem | A159001683-25g |
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol |
4099-85-8 | 95% | 25g |
$220.00 | 2023-09-02 | |
| Alichem | A159001683-100g |
((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol |
4099-85-8 | 95% | 100g |
$570.96 | 2023-09-02 | |
| Fluorochem | 222079-1g |
Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside |
4099-85-8 | 95% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 222079-5g |
Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside |
4099-85-8 | 95% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 222079-10g |
Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside |
4099-85-8 | 95% | 10g |
£64.00 | 2022-03-01 | |
| TRC | M314600-5g |
Methyl 2,3-O-Isopropylidene-b-D-ribofuranoside |
4099-85-8 | 5g |
$ 64.00 | 2023-09-07 |
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside Suppliers
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Acetals
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Acetals
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside
Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside: A Comprehensive Overview
Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside, also known by its CAS number 4099-85-8, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a methylated derivative of ribofuranoside, which is a type of sugar nucleoside. The presence of the isopropylidene group at the 2,3-positions of the ribofuranoside ring introduces unique chemical and biological properties that make it a valuable compound for research and potential applications in various industries.
The structure of Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside is characterized by its ribofuranose backbone, which is a five-membered ring consisting of four carbon atoms and one oxygen atom. The isopropylidene group, which is a cyclic acetal formed from acetone and two hydroxyl groups on the ribose ring, provides protection to the hydroxyl groups at the 2 and 3 positions. This protection is crucial in preventing unwanted side reactions during chemical synthesis or enzymatic processes. The methyl group attached to the anomeric carbon further stabilizes the β-D configuration of the ribose ring.
Recent studies have highlighted the importance of Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside in glycosylation reactions. Glycosylation is a critical process in biochemistry that involves the attachment of sugar molecules to proteins, lipids, or other organic molecules. This compound has been used as a substrate in enzymatic glycosylation reactions due to its stability and reactivity. Researchers have demonstrated that Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside can serve as an efficient donor substrate for glycosyltransferases, which are enzymes responsible for transferring sugar moieties from donor molecules to acceptors.
In addition to its role in glycosylation, Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside has been explored for its potential in drug development. The compound's unique structure makes it a promising candidate for designing antiviral and anticancer agents. For instance, studies have shown that derivatives of this compound can inhibit viral replication by targeting specific enzymes involved in viral life cycles. Furthermore, its ability to modulate cellular signaling pathways makes it a potential candidate for anticancer therapies.
The synthesis of Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside involves several steps that require precise control over reaction conditions to ensure high yields and purity. The process typically begins with the isolation of ribose from natural sources or through chemical synthesis. The ribose is then subjected to protection reactions using acetone to form the isopropylidene group at the 2 and 3 positions. Finally, methylation of the anomeric carbon completes the synthesis of the target compound.
Despite its numerous applications, Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside faces challenges related to scalability and cost-effectiveness. Current research efforts are focused on developing more efficient synthetic routes and optimizing existing methods to reduce production costs. Additionally, there is a growing interest in exploring its biological activities in greater depth to unlock new therapeutic potentials.
In conclusion, Methyl 2,3-O-Isopropylidene-β-D-Ribofuranoside (CAS No: 4099-85-8) is a versatile compound with significant implications in chemistry and biology. Its unique structure enables it to play a crucial role in glycosylation reactions and drug development. As research continues to uncover new applications and improve synthetic methods for this compound, it holds promise for advancing various fields including medicine, biotechnology, and food science.
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